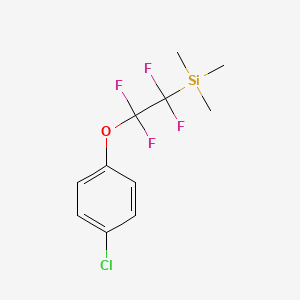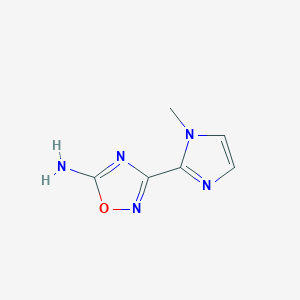![molecular formula C20H23N3O4S2 B2639747 3-(4-methoxyphenyl)-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 905694-37-3](/img/structure/B2639747.png)
3-(4-methoxyphenyl)-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-methoxyphenyl)-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule with the molecular formula C23H22N4O4S . It belongs to the class of compounds known as thienopyrimidinones .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The reaction involves nucleophilic addition and subsequent cyclization into a 2-thioxopyrimidine moiety from an intermediate . The reaction proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by the formation of thiopyrimidine and iminopyrimidine cycles .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques . The structure includes a thieno[3,2-d]pyrimidin-4(3H)-one core, which is substituted at various positions by a methoxyphenyl group, a methyl group, and a morpholino-2-oxoethylthio group .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups. The presence of the thioether, morpholino, and methoxyphenyl groups could potentially participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure . It is likely to be a solid at room temperature, given its complex structure and the presence of multiple ring systems .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Compounds related to 3-(4-methoxyphenyl)-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one have been synthesized and evaluated for their antitumor activities. A series of novel thieno[3,2-d]pyrimidine derivatives demonstrated potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These compounds showed comparable activity to doxorubicin, indicating their potential as anticancer agents (Hafez & El-Gazzar, 2017).
Anticonvulsant Activity
Research on derivatives of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one, which share a structural similarity with the compound , has shown anticonvulsant activity. The study explored the alkylation of these compounds under various conditions, leading to products that exhibited significant anticonvulsant effects in a pentylenetetrazole-induced seizure model in rats (Severina et al., 2019).
Anti-Inflammatory and Analgesic Agents
Novel synthetic routes have led to the development of compounds derived from visnaginone and khellinone, including derivatives of 3-(4-methoxyphenyl)-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one. These compounds have been evaluated for their anti-inflammatory and analgesic activities, showing significant COX-2 inhibition and analgesic effects, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Imaging Agent for Parkinson's Disease
A specific derivative, (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone, has been synthesized for use as a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease. This compound, closely related to the original chemical structure, was synthesized and proposed for neurological research, highlighting the diverse applications of such molecules in both cancer treatment and neurodegenerative disease imaging (Wang et al., 2017).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-13-11-16-18(29-13)19(25)23(14-3-5-15(26-2)6-4-14)20(21-16)28-12-17(24)22-7-9-27-10-8-22/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFIFXOSTGWTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCOCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

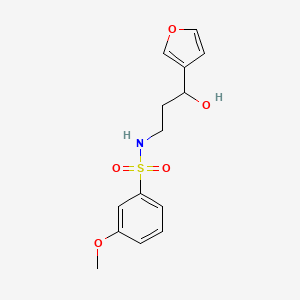
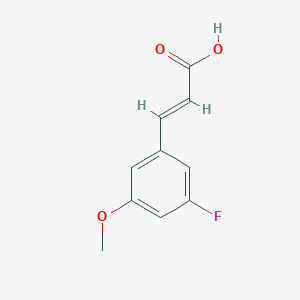
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2639667.png)
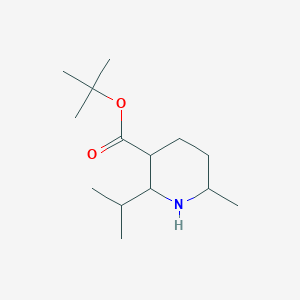
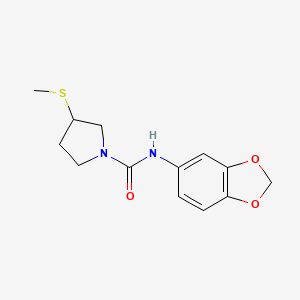
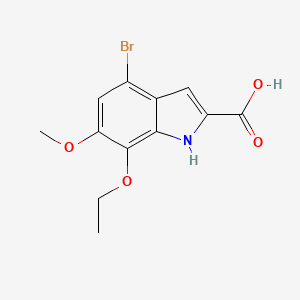
![(5Z)-3-cyclopropyl-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/no-structure.png)
![2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2639675.png)
![6-(2-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2639678.png)
![Tert-butyl (4S,5R)-2-[(6-chloropyridazin-3-yl)methyl]-4,5-dihydroxydiazinane-1-carboxylate](/img/structure/B2639681.png)
